![molecular formula C22H29N3O4S B2404636 1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea CAS No. 2415502-89-3](/img/structure/B2404636.png)
1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea is a compound that belongs to the class of urea derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This can lead to an increase in the availability of acetylcholine, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea has been shown to have various biochemical and physiological effects. It has been studied for its potential application in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which can have a protective effect on various organs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential application in various scientific research fields. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea. One potential direction is the development of new derivatives of this compound with enhanced activity and specificity for certain enzymes and receptors. Another direction is the investigation of its potential application in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and safety profile.
Métodos De Síntesis
The synthesis of 1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea involves the reaction of benzhydryl isocyanate with 4-methoxy-1-methylsulfonylpiperidine in the presence of a base. The resulting product is then treated with urea to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea has been widely used in scientific research due to its potential application in the field of biochemistry and physiology. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have a significant impact on various physiological processes.
Propiedades
IUPAC Name |
1-benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-22(13-15-25(16-14-22)30(2,27)28)17-23-21(26)24-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,13-17H2,1-2H3,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDGGQVRSHAJFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

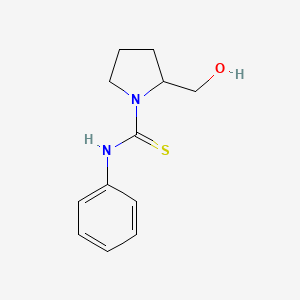
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide](/img/structure/B2404555.png)
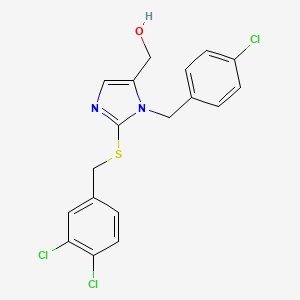
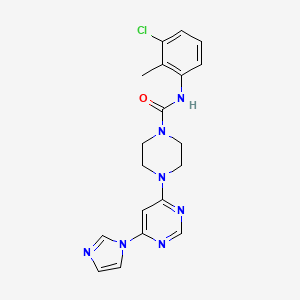
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)
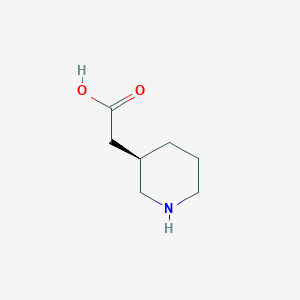
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2404565.png)

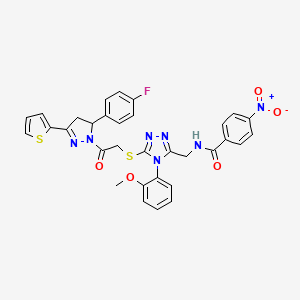
![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)
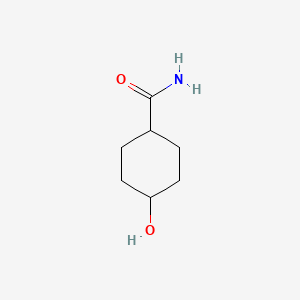
![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)
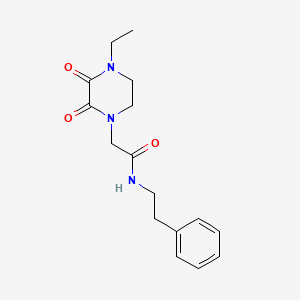
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)